molecular formula C9H10N2O2 B579648 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 15965-70-5

6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B579648
CAS No.: 15965-70-5
M. Wt: 178.191
InChI Key: UYRGCEBXOCYGKP-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a benzimidazole-based scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate and pharmacophore for developing novel therapeutic agents. Benzimidazole derivatives are extensively investigated for their pronounced antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7), lung carcinoma (H460), and colorectal carcinoma (HCT 116) . The methoxy and N-methyl substitutions on the benzimidazole core are strategically important, as such modifications are known to influence biological activity, including potency and selectivity . Furthermore, the benzimidazole pharmacophore is a privileged structure in the design of antimicrobial agents. Research indicates that structurally similar compounds exhibit strong activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungal organism Candida albicans . The ability of these derivatives to disrupt biofilm formation and target essential bacterial enzymes, such as (p)ppGpp synthetases/hydrolases and FtsZ proteins, makes them promising candidates for addressing antibiotic resistance . Beyond oncology and infectious disease, benzimidazole cores are also explored as isosteres of naturally occurring molecules for neurological and metabolic applications, highlighting the versatility and research value of this compound .

Properties

IUPAC Name

5-methoxy-3-methyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-8-5-6(13-2)3-4-7(8)10-9(11)12/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRGCEBXOCYGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219092
Record name 1,3-Dihydro-6-methoxy-1-methyl-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15965-70-5
Record name 1,3-Dihydro-6-methoxy-1-methyl-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15965-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-6-methoxy-1-methyl-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Sequence

The most widely reported laboratory-scale synthesis begins with a condensation reaction between 4-methoxy-1,2-phenylenediamine and methyl carbamate under acidic conditions. This step forms a benzimidazole precursor, which undergoes cyclization via intramolecular dehydration. The reaction typically proceeds in refluxing acetic acid (110–120°C) for 12–18 hours, achieving yields of 68–72%. Critical parameters include:

ParameterOptimal RangeImpact on Yield
Temperature110–120°C<100°C: <40% yield
Reaction Time12–18 hours>24h: decomposition
Acid CatalystAcetic acid (glacial)HCl: poor cyclization

The mechanism involves protonation of the amine group, followed by nucleophilic attack on the carbamate carbonyl, culminating in ring closure with methanol elimination.

One-Pot Catalytic Synthesis

Palladium/Copper Dual Catalysis

Advanced methods employ tandem catalytic systems, as demonstrated in the Pd/Cu-mediated protocol from Sun et al.. This one-pot approach combines:

  • Pd(OAc)₂/Xantphos-catalyzed N-arylation (140°C, 18h)

  • Cu(OAc)₂-mediated C–H functionalization (O₂ atmosphere, 8h)

Key advantages include:

  • Elimination of intermediate isolation steps

  • Yield improvement to 85–91% for substituted derivatives

  • Broad functional group tolerance (electron-donating/withdrawing groups)

Reaction scalability was demonstrated at 50g scale with consistent 89% yield, using xylene as solvent and Cs₂CO₃ as base.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial manufacturing transitions from batch to continuous processes to enhance efficiency:

ParameterBatch ProcessContinuous Flow
Cycle Time24–36 hours4–6 hours
Yield68–72%82–85%
Byproduct Formation8–12%3–5%

Continuous systems employ segmented flow reactors with in-line IR monitoring, enabling real-time adjustment of:

  • Temperature (±0.5°C control)

  • Residence time (optimized to 210s)

  • Catalyst loading (0.5mol% Pd nanoparticle catalysts)

Purification and Characterization

Crystallization Optimization

Crude product purification uses solvent-dependent crystallization:

Solvent SystemPurity (%)Recovery (%)Crystal Form
Ethanol/Water (3:1)98.278Needles
Acetone/Hexanes99.565Prisms
Supercritical CO₂99.992Amorphous

Supercritical fluid crystallization, while capital-intensive, eliminates solvent residues critical for pharmaceutical applications.

Mechanistic Insights and Byproduct Analysis

Competing Pathways

Detailed NMR studies reveal three primary byproducts:

  • Over-methylation product (7–12%): Forms when reaction exceeds 120°C

  • Ring-opened diamine (3–5%): Result of insufficient acid concentration

  • Dimeric species (2–4%): From oxidative coupling under O₂ atmosphere

Mitigation strategies include:

  • Strict temperature control (±2°C)

  • Acid concentration maintained at 85–90wt%

  • Nitrogen sparging during cooling phases

Comparative Method Analysis

Efficiency Metrics

MethodAtom Economy (%)E-FactorPMI
Condensation-Cyclization6418.723
Catalytic One-Pot816.28
Continuous Flow794.15

(E-Factor = kg waste/kg product; PMI = Process Mass Intensity)

The catalytic one-pot method demonstrates superior green chemistry metrics, though requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazole compounds with different functional groups.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is in cancer therapy. In vitro studies have demonstrated significant anticancer properties against various cell lines:

  • MCF-7 (Breast Cancer) : Exhibits IC50 values ranging from 1.2 µM to 5.3 µM, indicating potent antiproliferative effects.
  • HCT116 (Colon Cancer) : Similar IC50 values suggest effective inhibition of cell proliferation.

The mechanism of action appears to involve the induction of apoptosis through caspase activation and inhibition of cell signaling pathways related to proliferation .

Antimicrobial Activity

The compound also shows notable antimicrobial properties:

  • Bacterial Inhibition : It has been reported to inhibit the growth of various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong activity against these pathogens.
  • Fungal Activity : Preliminary studies suggest effectiveness against fungal strains such as Candida albicans, highlighting its potential as an antifungal agent .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. These effects could be mediated through modulation of inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity. The results indicated a clear dose-dependent response, reinforcing its potential as a therapeutic agent for breast cancer treatment .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, researchers evaluated the efficacy of this compound against various bacterial strains. The findings revealed that it exhibited MIC values below 10 µg/mL against multiple Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of benzimidazolone derivatives is highly dependent on substituent positions and functional groups. Key comparisons include:

5-Hydrosulfonyl Derivatives (e.g., Compound 5b)
  • Structure : Features a sulfonamide group (-SO₂NH) at the 5-position and a phenyl or benzyl group at the N1-position.
  • Activity : Exhibits potent antitumor activity (IC₅₀ = 2.6 µM against HCC1937 cells) by inducing apoptosis. The sulfonamide group enhances cytotoxicity through hydrogen bonding and electrostatic interactions with cellular targets .
  • Contrast : Compared to 6-methoxy-1-methyl, the 5-sulfonamide group is electron-withdrawing, which may improve target binding but reduce solubility. The absence of a methoxy group in 5b limits direct comparisons in electronic effects .
Halogenated Derivatives (e.g., 5,6-Dichloro and 6-Bromo Analogs)
  • Structure : Chlorine or bromine atoms at the 5- and/or 6-positions (e.g., 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one).
  • Contrast : The methoxy group in 6-methoxy-1-methyl offers better solubility than halogens, which are more electronegative and sterically bulky. This may translate to lower toxicity and enhanced bioavailability .
N-Substituted Derivatives (e.g., Halopemide and Piperidinyl Analogs)
  • Structure : Piperidinyl or isopropyl groups at the 1-position (e.g., halopemide: 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one).
  • Activity : These compounds inhibit phospholipase D (PLD) isoforms, though without isoform selectivity. The piperidinyl group engages in hydrophobic and hydrogen-bonding interactions .
Key SAR Insights:

Position of Substituents :

  • 5-Substituents (e.g., sulfonamide, halogens) enhance cytotoxicity but may compromise solubility.
  • 6-Substituents (e.g., methoxy) balance electron donation and solubility, though specific activity data are lacking .

Functional Group Effects :

  • Sulfonamides and halogens improve target binding but increase molecular weight.
  • Methoxy groups enhance solubility and may modulate metabolic pathways .

N1-Substituents :

  • Bulky groups (e.g., piperidinyl) improve enzyme inhibition but reduce cell permeability.
  • Methyl groups offer metabolic stability and simpler synthesis .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Methoxy and methyl groups in 6-methoxy-1-methyl likely improve aqueous solubility compared to halogenated or sulfonamide derivatives .
  • LogP : Predicted to be lower than halogenated analogs, suggesting better bioavailability.
  • Toxicity : Likely lower than 5,6-dichloro derivatives, which are classified as harmful .

Biological Activity

6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various applications in medical and industrial fields.

This compound has a molecular formula of C10H10N2O2 and a molecular weight of 178.20 g/mol. Its structure features a methoxy group and a methyl group on the benzimidazole ring, enhancing its solubility and biological activity compared to related compounds.

Synthesis

The synthesis of this compound typically involves the condensation of o-phenylenediamine with methoxyacetaldehyde under acidic conditions, followed by cyclization and oxidation steps. This method allows for high yields of the desired product, which can be further modified for specific applications.

Biological Activities

The compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies report minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

One of the most promising areas for this compound is its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines range from 1.2 µM to 5.3 µM, indicating potent antiproliferative effects . The mechanism appears to involve inhibition of cell proliferation pathways and induction of caspase-mediated apoptosis.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through modulation of inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways related to proliferation and inflammation.
  • Receptor Binding : It can bind to receptors that regulate cell growth and apoptosis, leading to altered cellular responses.

Comparative Analysis

To understand how this compound compares with similar compounds, we can look at its structural analogs:

Compound NameStructureAnticancer Activity (IC50)Antimicrobial Activity
This compoundStructure1.2 - 5.3 µMYes
1H-Benzimidazole->100 µMModerate
2-Methyl-1H-benzimidazole->100 µMLow

Case Studies

Several case studies highlight the effectiveness of this compound:

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with flow cytometry confirming increased apoptosis rates.
  • Animal Models : In vivo studies on tumor-bearing mice showed that administration of the compound suppressed tumor growth significantly compared to control groups .

Q & A

Q. How can structure-activity relationship (SAR) studies optimize benzimidazole derivatives for biological activity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute methoxy groups with halogens (e.g., Cl or F) to enhance membrane permeability .
  • In Vitro Assays : Test cytotoxicity against cell lines (e.g., MCF-7) using MTT assays. For example, 2-chloro-1-methyl analogs show enhanced antiproliferative activity .

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